N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide
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Description
N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H26N2O4S and its molecular weight is 378.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity and Pharmacology Optimization
Studies have demonstrated the potential of sulfonamide analogs as anticancer agents through the inhibition of specific pathways like the hypoxia-inducible factor-1 (HIF-1) pathway. These compounds, including the mentioned sulfonamide analogs, have shown to antagonize tumor growth in animal models of cancer. The research has explored structure-activity relationships to identify chemical modifications that could enhance the compound's pharmacological properties, aiming to develop effective cancer therapeutics (J. Mun et al., 2012).
Structural and Computational Analysis
The structural characterization of newly synthesized sulfonamide molecules has been a significant area of research. Advanced techniques like single-crystal X-ray diffraction (SCXRD) and spectroscopic tools have been employed to understand the molecular structure, which aids in the exploration of their therapeutic potential and interaction mechanisms. Computational studies, including density functional theory (DFT) calculations, provide insights into the electronic properties and reactivity of these compounds, guiding further chemical modifications and applications (P. Murthy et al., 2018).
In Vitro and In Vivo Anti-Cancer Efficacy
Research has extended into evaluating the in vitro and in vivo anti-cancer activities of sulfonamide derivatives, particularly against pancreatic cancer. The studies have developed methodologies for quantitating these compounds in biological matrices, assessed their stability, plasma protein binding, and metabolic profiles. Such comprehensive pharmacological profiling supports the potential of these sulfonamides as therapeutic agents for cancer treatment (Wei Wang et al., 2012).
Antimicrobial and Antifungal Activities
Some sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, revealing significant potency against various bacterial and fungal strains. This highlights the broad spectrum of biological activities possessed by sulfonamide derivatives, underlining their potential in developing new antimicrobial agents (M. Ghorab et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Further research into sulfonamide derivatives has shown their potential as enzyme inhibitors, with implications for treating diseases like Alzheimer’s. By inhibiting specific enzymes, these compounds exhibit therapeutic potential, underscoring the versatility of sulfonamides in drug development (M. Abbasi et al., 2018).
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-21(2)16-9-7-15(8-10-16)6-5-13-20-26(22,23)19-14-17(24-3)11-12-18(19)25-4/h7-12,14,20H,5-6,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMKWQRJYBUEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.